Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate
Description
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate is a chiral methyl ester featuring two tert-butyldimethylsilyl (TBS) protecting groups at the 5S and 6S positions and a ketone at the 7-position. The TBS groups are critical for steric protection of hydroxyl moieties during synthetic processes, enhancing stability under acidic or basic conditions . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals. Its stereochemical precision (5S,6S configuration) ensures regioselectivity in subsequent reactions, making it valuable for constructing polyoxygenated frameworks .
Properties
Molecular Formula |
C20H42O5Si2 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
methyl (5S,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7-oxoheptanoate |
InChI |
InChI=1S/C20H42O5Si2/c1-19(2,3)26(8,9)24-16(13-12-14-18(22)23-7)17(15-21)25-27(10,11)20(4,5)6/h15-17H,12-14H2,1-11H3/t16-,17+/m0/s1 |
InChI Key |
APCGALBQEURKLH-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use (tert-Butyldimethylsilyloxy)acetaldehyde as a key intermediate. This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of complex molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The TBS protecting groups can be selectively removed under acidic or basic conditions to reveal hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and TBAF (Tetrabutylammonium fluoride) for deprotection of TBS groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions involving silyl-protected intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate involves its ability to act as a protected intermediate in various chemical reactions. The TBS groups protect hydroxyl functionalities, allowing selective reactions to occur at other sites within the molecule. Upon deprotection, the hydroxyl groups can participate in further reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The TBS groups in the target compound enable multistep syntheses without premature deprotection, outperforming acetal-protected analogs .
- Steric vs. Electronic Effects: While fluorinated analogs (e.g., Methyl 6,6-difluoro-5-oxohexanoate) prioritize electronic modulation, the heptanoate emphasizes steric protection .
- Biological Relevance: Unlike bioactive steroids (e.g., 11-Oxo-betamethasone), the heptanoate’s value lies in its modularity for constructing chiral centers .
Biological Activity
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₂₄O₄Si₂
- Molecular Weight : 304.49 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported in literature.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its pharmacological effects.
Antitumor Activity
Research has indicated that derivatives of similar compounds exhibit antitumor properties. For instance, studies on related methyl esters have demonstrated growth inhibition against various tumor cell lines using the MTT assay. Although specific data for this compound is limited, the structural similarities suggest potential activity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Methyl Ester A | CCRF-CEM | >20 | |
| Methyl Ester B | Staphylococcus epidermidis | 1000 |
Antimicrobial Effects
This compound may also exhibit antimicrobial properties. Related compounds have shown effectiveness against bacterial strains such as Staphylococcus epidermidis, indicating that similar activities could be expected from this compound.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation.
- Disruption of Membrane Integrity : Antimicrobial activity often involves disrupting bacterial cell membranes.
Case Studies and Research Findings
-
Antitumor Study :
- A study investigated the antitumor effects of methyl esters derived from similar structures. The results indicated significant inhibition in tumor cell proliferation.
- The study utilized the MTT assay to quantify cell viability post-treatment.
-
Antimicrobial Study :
- A related compound was tested for its antimicrobial efficacy against Staphylococcus epidermidis with a reported Minimum Inhibitory Concentration (MIC) of 1000 µg/mL.
- The findings suggest that modifications to the silyl group can enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
